molecular formula C19H15FN4O2 B2899292 2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one CAS No. 2380181-09-7

2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one

Cat. No. B2899292
M. Wt: 350.353
InChI Key: DGRXUQMUEZYLFQ-UHFFFAOYSA-N
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Description

The compound “2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzoxazole ring, a pyridazinone ring, and a fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzoxazoles can undergo a variety of reactions including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could influence its reactivity and the presence of aromatic rings could influence its physical properties .

Future Directions

The future research directions would likely involve exploring the biological activities of this compound and potentially developing it into a therapeutic agent if it shows promising activity .

properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c20-14-7-5-13(6-8-14)15-9-10-18(25)24(23-15)12-11-21-19-22-16-3-1-2-4-17(16)26-19/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRXUQMUEZYLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

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